Conotoxin gii

Description

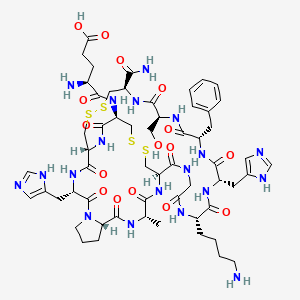

Structure

2D Structure

Properties

CAS No. |

76862-66-3 |

|---|---|

Molecular Formula |

C57H81N19O16S4 |

Molecular Weight |

1416.6 g/mol |

IUPAC Name |

(4S)-4-amino-5-[[(1R,7S,10S,13S,16S,19R,24R,27S,33S,36S,43R)-7-(4-aminobutyl)-13-benzyl-19-carbamoyl-16-(hydroxymethyl)-10,27-bis(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontan-43-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C57H81N19O16S4/c1-29-47(82)73-40-24-94-96-25-41(74-48(83)33(59)12-13-45(79)80)55(90)75-42(54(89)70-37(18-32-20-62-28-65-32)57(92)76-15-7-11-43(76)56(91)66-29)26-95-93-23-39(46(60)81)72-53(88)38(22-77)71-51(86)35(16-30-8-3-2-4-9-30)68-52(87)36(17-31-19-61-27-64-31)69-50(85)34(10-5-6-14-58)67-44(78)21-63-49(40)84/h2-4,8-9,19-20,27-29,33-43,77H,5-7,10-18,21-26,58-59H2,1H3,(H2,60,81)(H,61,64)(H,62,65)(H,63,84)(H,66,91)(H,67,78)(H,68,87)(H,69,85)(H,70,89)(H,71,86)(H,72,88)(H,73,82)(H,74,83)(H,75,90)(H,79,80)/t29-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |

InChI Key |

GBQKLTZKGNZVHO-PVGVDLJESA-N |

SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCCN)CC3=CN=CN3)CC4=CC=CC=C4)CO)C(=O)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC6=CN=CN6)NC(=O)C(CCC(=O)O)N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCCN)CC3=CN=CN3)CC4=CC=CC=C4)CO)C(=O)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC6=CN=CN6)NC(=O)[C@H](CCC(=O)O)N |

Canonical SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCCN)CC3=CN=CN3)CC4=CC=CC=C4)CO)C(=O)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC6=CN=CN6)NC(=O)C(CCC(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

ECCHPACGKHFSC |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Conotoxin GII; alpha-Conotoxin G II; |

Origin of Product |

United States |

Molecular Mechanisms of Action and Target Specificity

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism

Alpha-conotoxins, including GI, function as competitive antagonists at the acetylcholine binding site of nAChRs. mdpi.comnih.govvliz.be This interaction prevents the binding of the endogenous neurotransmitter acetylcholine, thereby inhibiting receptor activation and subsequent ion channel opening. nih.gov

Binding to Muscle-Type nAChRs (e.g., α1β1δε)

Conotoxin GI is known for its selective and potent inhibition of muscle-type nAChRs. nih.govmdpi.comuniprot.orgmdpi.comnih.govvliz.bevliz.bemdpi.comnih.gov These receptors, found at the neuromuscular junction, are typically composed of α1, β1, δ, and ε subunits in the adult form (α1β1δε) and α1, β1, γ, and δ subunits in the fetal form (α1β1γδ). uniprot.orgmdpi.com Studies have shown that GI reversibly inhibits mammalian muscle nAChRs, with varying potencies depending on the specific subtype (adult vs. fetal). uniprot.org For instance, it shows activity on the adult subtype (α1β1γδ) and the fetal subtype (α1β1δε). uniprot.org

Differential Affinity for Agonist Binding Sites (e.g., α/δ vs. α/γ interfaces)

Muscle-type nAChRs possess two agonist binding sites located at the interfaces between subunits: the α/γ interface and the α/δ interface. nih.govnih.govnih.govmdpi.com Conotoxin GI exhibits differential affinity for these sites, although the preferred site can vary depending on the species and specific receptor preparation. nih.govnih.govmdpi.comsmartox-biotech.com For example, on mouse muscle-derived BC3H-1 receptors, the higher affinity site for α-conotoxins GI, MI, and SI is the α/δ interface. nih.govmdpi.comsmartox-biotech.com Conversely, on nicotinic receptors from Torpedo californica electric organ, GI and MI exhibit higher affinity for the α/γ interface. nih.govsmartox-biotech.com This differential binding contributes to the specificity of conotoxin GI's action. nih.gov

Neuronal nAChR Subtype Interactions and Selectivity

While primarily known for its activity at muscle-type nAChRs, α-conotoxins can also interact with neuronal nAChR subtypes. nih.govnih.govmdpi.comuniprot.orgnih.govlatoxan.commdpi.comnih.govvliz.bevliz.benih.govresearchgate.net However, Conotoxin GI generally shows no or weak inhibition on several neuronal nAChR subtypes, including α3β2, α3β4, α4β2, α4β4, α7, and α9α10. uniprot.org This relative lack of potency at neuronal subtypes highlights its selectivity for the muscle receptor. uniprot.org Other α-conotoxins, such as GID, ImI, and MII, have demonstrated more significant interactions with neuronal subtypes like α7, α3β2, and α4β2, indicating that selectivity profiles vary widely among α-conotoxins. mdpi.comresearchgate.netresearchgate.net

Ligand-Gated Ion Channel Modulation

Beyond nAChRs, conotoxins, as a broad class of peptides, are known to modulate a variety of ligand-gated ion channels. nih.govnih.govmdpi.commdpi.comuniprot.orgnih.govlatoxan.commdpi.comnih.gov While the primary target of Conotoxin GI is the muscle nAChR, other conotoxin families target different ligand-gated channels, such as NMDA receptors. mdpi.com This broader context of ligand-gated ion channel modulation underscores the diverse pharmacological potential of conopeptides. nih.gov

Receptor-Toxin Binding Interfaces and Key Residues

The interaction between conotoxin GI and its nAChR targets involves specific binding interfaces and critical amino acid residues on both the toxin and the receptor. nih.govnih.govuniprot.orgvliz.bevliz.bemdpi.comnih.govresearchgate.netresearchgate.net These interactions, including electrostatic pairings and hydrophobic contacts, are key determinants of binding affinity and subtype selectivity. nih.govvliz.bemdpi.com

Identification of Critical Amino Acid Residues via Mutagenesis (e.g., Alanine (B10760859) Scanning)

Alanine scanning mutagenesis is a powerful technique used to identify the critical amino acid residues in conotoxins that are essential for their activity and binding to receptors. nih.govnih.govmdpi.commdpi.comvliz.bevliz.bemdpi.comnih.govresearchgate.netresearchgate.net By systematically replacing individual amino acids with alanine and observing the effect on potency and selectivity, researchers can pinpoint key residues involved in receptor interaction. nih.govmdpi.commdpi.commdpi.com

Studies using alanine scanning on α-conotoxin GI have revealed several crucial residues for its activity at the mouse α1β1δε nAChR. nih.govnih.govmdpi.com For example, Pro5, Gly8, Arg9, and Tyr11 of GI have been identified as critical residues, as their replacement with alanine leads to a significant loss of potency. nih.govmdpi.com Specifically, Arg9 of α-conotoxin GI has been shown to be responsible for its selective high affinity for the α/γ agonist site on the Torpedo electric organ acetylcholine receptor and confers high affinity for the α/γ interface of mouse muscle nAChR. nih.govnih.govnih.gov Molecular dynamic simulations further suggest that Tyr11 of GI is a critical residue that binds with hydrophobic amino acids on the δ subunit of the mouse α1β1δε nAChR, including Leu93, Tyr95, and Leu103. nih.govnih.govmdpi.comresearchgate.net

Hydrophobic and Electrostatic Interactions at the Binding Site

The interaction between Conotoxin gii and its nAChR target involves a combination of hydrophobic and electrostatic forces. Studies on alpha-conotoxins, including GI (which is closely related to GII and often studied alongside it), have highlighted the importance of a conserved hydrophobic patch, typically located in the first loop of the toxin, for binding to the receptor vliz.be. This hydrophobic region interacts with hydrophobic residues within the nAChR binding pocket mdpi.comuq.edu.au.

Molecular modeling and simulation studies of Conotoxin GI binding to the mouse muscle-type α1β1δε nAChR have provided insights into these interactions. For instance, Tyrosine 11 (Tyr11) in Conotoxin GI has been shown to interact with hydrophobic amino acids, including Leucine (B10760876) 93 (Leu93), Tyrosine 95 (Tyr95), and Leucine 103 (Leu103) in the δ subunit of the receptor mdpi.com. This suggests a key role for Tyr11 in anchoring the toxin to a hydrophobic pocket on the receptor surface mdpi.com.

Electrostatic interactions also play a significant role in the binding of alpha-conotoxins to nAChRs, contributing to their specificity vliz.benih.gov. While a conserved hydrophobic patch is important for general binding, more variable residues, particularly in the second loop of alpha-conotoxins, engage in specific pairwise interactions with different nAChR subunits, influencing selectivity vliz.be. In the case of Conotoxin GI, Glutamic acid 1 (Glu1) is located near Cysteine 176 (Cys176) and Cysteine 177 (Cys177) in the α1 subunit, which form a disulfide bond. Additionally, Glu1 in the toxin was found to interact with Glutamic acid 147 (Glu147) in the δ subunit, potentially leading to electrostatic repulsion mdpi.com. In contrast, other alpha-conotoxins like ImI form important salt bridges, such as between Arginine 7 (Arg7) of ImI and Aspartate 197 (Asp197) in the primary subunit of the receptor, highlighting the diverse electrostatic strategies employed by this toxin family uq.edu.au.

Research findings indicate that specific amino acid residues within Conotoxin GI are crucial for its activity. Alanine scanning mutagenesis studies on mouse α1β1δε nAChRs demonstrated that substituting Proline 5 (Pro5), Glycine 8 (Gly8), Arginine 9 (Arg9), and Tyrosine 11 (Tyr11) with alanine significantly reduced the toxin's potency mdpi.com. Conversely, replacing Asparagine 4 (Asn4), Histidine 10 (His10), and Serine 12 (Ser12) with alanine did not substantially affect its activity mdpi.com. This highlights the specific residues involved in critical interactions at the binding site.

| Conotoxin GI Residue | Interacting Receptor Residues (δ subunit) | Interaction Type | Effect of Alanine Substitution on Potency (mouse α1β1δε nAChR) |

| Glu1 | Glu147 | Electrostatic | Not specified, potential repulsion mdpi.com |

| Pro5 | Not specified | Not specified | Significant loss mdpi.com |

| Gly8 | Not specified | Not specified | Significant loss mdpi.com |

| Arg9 | Not specified | Not specified | Significant loss mdpi.com |

| Tyr11 | Leu93, Tyr95, Leu103 | Hydrophobic | Significant loss mdpi.com |

| Asn4 | Not specified | Not specified | No significant effect mdpi.com |

| His10 | Not specified | Not specified | No significant effect mdpi.com |

| Ser12 | Not specified | Not specified | No significant effect mdpi.com |

Kinetics of Receptor Interaction (On-rate and Off-rate)

The effectiveness of a ligand, such as this compound, in blocking a receptor is not solely determined by its binding affinity (KD), but also by the kinetics of its interaction, specifically the association rate (kon) and the dissociation rate (koff) frontiersin.orgbmglabtech.comnih.gov. The kon describes how quickly the ligand binds to the receptor to form a complex, while the koff describes how quickly the ligand dissociates from the receptor frontiersin.orgbmglabtech.com.

Studies investigating the binding kinetics of alpha-conotoxins, including GI and its variants, with muscular nAChRs have provided valuable data mdpi.com. The time for 50% recovery (t1/2) of nAChR function after washout of wild-type Conotoxin GI (at 100 nM concentration) was measured to be 4.26 minutes mdpi.com. This recovery rate is inversely related to the off-rate; a slower recovery suggests a slower off-rate, meaning the toxin remains bound to the receptor for a longer duration nih.govmdpi.com.

While specific on-rate (kon) values for wild-type this compound interacting with muscle nAChRs were not explicitly detailed in the provided search results, studies on other alpha-conotoxins targeting nAChRs, such as alpha-conotoxin VnIB, provide examples of how these parameters are determined. For VnIB, the on-rate (kon) was calculated based on the observed rate of block (Kobs) and the off-rate (koff) nih.gov. The on-rate reflects the speed of association between the toxin and the receptor, which is dependent on the concentration of the ligand nih.gov.

The interplay between on-rate and off-rate determines the binding affinity (KD = koff / kon) and influences the duration and speed of the toxin's effect frontiersin.orgbmglabtech.comnih.gov. A high affinity can result from a fast on-rate or a slow off-rate, or a combination of both bmglabtech.com. For therapeutic applications, understanding both the on-rate and off-rate is crucial, as a fast on-rate can lead to rapid therapeutic action, while a slow off-rate can result in a longer-lasting effect nih.gov.

| Conotoxin Variant | Receptor Type | Toxin Concentration | Recovery t1/2 (min) | Recovery at 24 min (%) | Dissociation Rate |

| Wild-type GI | Muscular nAChR | 100 nM | 4.26 | 44.9 | Slower than variants |

| GI[∆8G]-II | Muscular nAChR | Not specified | 6.63 | 85.9 | Faster than WT GI |

| GI[+13A] | Muscular nAChR | Not specified | 7.04 | 81.9 | Faster than WT GI |

Note: Dissociation rate comparison is relative based on recovery rates and reported t1/2 values.

Structure Activity Relationship Sar Studies

Influence of Amino Acid Sequence on Activity and Selectivity

The specific sequence of amino acids in Conotoxin GI plays a critical role in its interaction with nAChRs. Alanine-scanning mutagenesis, where individual amino acids are systematically replaced by alanine (B10760859), has been a key method to identify residues crucial for activity. mdpi.commdpi.com

Studies on the interaction of Conotoxin GI with the mouse α1β1δε nAChR have identified several critical residues. For instance, replacing Pro⁵, Gly⁸, Arg⁹, and Tyr¹¹ with alanine resulted in a significant loss of potency at this receptor subtype. mdpi.commdpi.comnih.gov This suggests that these residues are essential for effective receptor binding and inhibition.

Conversely, substituting Asn⁴, His¹⁰, and Ser¹² with alanine did not significantly affect the activity of Conotoxin GI at the mouse α1β1δε nAChR. mdpi.comnih.gov This indicates that these residues may be less critical for the primary interaction with this specific receptor subtype.

Interestingly, an analogue with alanine replacing the first amino acid, [E1A] GI, showed a three-fold increase in potency for the mouse α1β1δε nAChR compared to the wild-type Conotoxin GI. mdpi.commdpi.com This same analogue, however, exhibited decreased potency at the rat α9α10 nAChR, highlighting how single amino acid substitutions can alter both activity and selectivity across different nAChR subtypes. mdpi.commdpi.com

Research comparing Conotoxin GI with other α-conotoxins, such as Conotoxin MI, which shares a similar framework but differs in sequence (e.g., Arg² in MI vs. Glu¹ in GI), has also provided insights into sequence-activity relationships. While both are potent inhibitors of muscle-type nAChRs, differences in their sequences contribute to variations in activity and stability.

Detailed research findings on the impact of specific amino acid substitutions on the inhibitory activity of Conotoxin GI variants are summarized in the table below, based on studies involving muscular nAChRs. researchgate.net

| Name | Amino Acid Sequence | IC₅₀ (nM) (95% Confidence Intervals) | Notes |

| GI | ECCNPACGRHYSC | 42.0 (38.8–45.4) | Wild-type |

| GI[∆8G]-I | ECCNPACRHYSC | 248.1 (221.3–275.9) | Contains disulfide bridge "1–3, 2–4" |

| GI[∆8G]-II | ECCNPACRHYSC | 50.4 (45.9–55.4) | Contains disulfide bridge "1–4, 2–3" |

| GI[+13G] | ECCNPACGRHYSGC | >200 | |

| GI[+13A] | ECCNPACGRHYSAC | 45.4 (41.7–49.3) | |

| GI[+13R] | ECCNPACGRHYSRC | 73.5 (69.2–78.1) | |

| GI[+13K] | ECCNPACGRHYSKC | 47.7 (44.2–51.5) | |

| GI[+13G, +14G] | ECCNPACGRHYSGGC | >200 | |

| GI[+13K, +14A] | ECCNPACGRHYSKAC | >500 | |

| GI[+13A, +14K] | ECCNPACGRHYSAKC | >500 | |

| MI | GRCCHPACGKNYSC | 7.0 (5.6–8.8) | For comparison |

| MI[∆9G] | GRCCHPACKNYSC | >500 | For comparison |

| MI[+14A] | GRCCHPACGKNYSAC | >200 | For comparison |

| MI[+14R] | GRCCHPACGKNYSRC | 22.2 (19.8–25.1) | For comparison |

| MI[+14K] | GRCCHPACGKNYSKC | 62.7 (57.9–67.9) | For comparison |

| MI[+14K, +15A] | GRCCHPACGKNYSKAC | >500 | For comparison |

| MI[+14R, +15A] | GRCCHPACGKNYSKAC* | >500 | For comparison |

* C-terminus is amidated.

Role of Disulfide Bonds in Conformation and Biological Activity

Disulfide bonds are a hallmark of conotoxins, including Conotoxin GI, and are fundamental to their structural stability and biological function. latoxan.comnih.govuq.edu.au Conotoxin GI contains two disulfide bonds, specifically Cys²-Cys⁷ and Cys³-Cys¹³. These bonds are critical for maintaining the peptide's compact, globular conformation, which is essential for its interaction with nAChRs. latoxan.com

The correct formation of these disulfide bonds during oxidative folding is crucial for obtaining the biologically active native isomer. Improper folding can lead to non-functional isomers. Studies using techniques like NMR spectroscopy and circular dichroism (CD) have shown that the specific arrangement of disulfide bonds in Conotoxin GI influences its stability and receptor selectivity. Altering the disulfide connectivity has been shown to reduce inhibitory potency.

For α-conotoxins with four cysteine residues, three different disulfide isomers are possible: the bead (CysI-CysII and CysIII-CysIV), the ribbon (CysI-CysIV and CysII-CysIII), and the globular (CysI-CysIII and CysII-CysIV). researchgate.netpublish.csiro.au The globular isomer is generally the one found in nature and is typically the biologically active form. researchgate.netpublish.csiro.au The disulfide bond framework stabilizes the three-dimensional architecture, contributing to the peptide's high potency and selectivity. uq.edu.au

Disulfide bonds not only provide structural rigidity but also enhance resistance to enzymatic degradation. nih.gov Modifications to disulfide bonds, such as regioselective replacement of cysteine residues with alternative bond types, can shift receptor selectivity and potentially improve stability or activity. publish.csiro.au

Loop Regions and their Contribution to Target Specificity and Potency

α-Conotoxins, including Conotoxin GI, are characterized by a conserved arrangement of four cysteine residues (CC-Xm-C-Yn-C) that form two loops. mdpi.comresearchgate.net Loop 1 is the segment between the first two cysteine residues (CysI and CysII), and Loop 2 is the segment between the third and fourth cysteine residues (CysIII and CysIV) in the linear sequence, with m and n representing the number of amino acids in Loop 1 and Loop 2, respectively. researchgate.net Conotoxin GI belongs to the α-3/5 family, meaning it has 3 amino acids in Loop 1 and 5 amino acids in Loop 2. mdpi.comresearchgate.net

These loop regions are crucial determinants of target specificity and potency. researchgate.netnih.gov The amino acid composition and length of these loops influence how the conotoxin interacts with its receptor target. nih.gov

Molecular dynamic simulations have suggested that Loop 2 of Conotoxin GI significantly affects its interaction with the mouse α1β1δε nAChR. mdpi.comnih.gov Specifically, Tyr¹¹ in Loop 2 has been identified as a critical residue for binding with hydrophobic amino acids on the δ subunit of the receptor. mdpi.comnih.gov

Studies on other α-conotoxins have also highlighted the importance of loop regions. For example, in α-conotoxin Vc1.1, Loop 2 was found to be particularly important for selectivity towards the GABAB receptor, while both Loop 1 and Loop 2 contributed to affinity for α9α10 nAChRs. publish.csiro.au The surface-exposed charge and polarity of the Loop 2 region have been suggested to be key factors in determining selectivity among different nAChR subtypes. researchgate.net

Modifications within the loop regions, such as loop modifications or amino acid substitutions within the loops, have been employed in SAR studies to develop variants with enhanced specificity or potency.

Effects of Post-Translational Modifications on SAR

Conotoxins undergo various post-translational modifications (PTMs) that can significantly impact their structure, stability, bioactivity, and target specificity. nih.govnih.gov While the primary focus for Conotoxin GI is often on its disulfide bonds and amino acid sequence, other PTMs can also play a role in the broader context of conotoxin SAR.

The formation of disulfide bonds is the most prevalent PTM in conotoxins and is essential for maintaining their three-dimensional conformation and enhancing resistance to enzymatic degradation. nih.gov

Other PTMs observed in conotoxins include hydroxylation of proline, sulfonation of tyrosine, and amidation of the C-terminus. nih.gov Conotoxin GI is known to have a C-terminal amidation. These modifications can further refine the molecular interactions of conotoxins, contributing to their remarkable selectivity towards ion channels and receptors. nih.gov

While specific detailed research findings on the effects of PTMs other than disulfide bond formation on the SAR of Conotoxin GI itself were not extensively highlighted in the search results, the general principle within the conotoxin family is that these modifications are crucial for their mature, active forms and contribute to their diverse pharmacological properties. nih.gov

Synthetic Methodologies and Analog Design for α Conotoxins

Solid-Phase Peptide Synthesis (SPPS) for α-Conotoxin Production

Solid-phase peptide synthesis (SPPS) is the preferred method for the chemical synthesis of α-conotoxins. google.comspringernature.com This technique allows for the rapid and automated assembly of the peptide chain on a solid support, enabling the production of milligram to kilogram quantities of peptides. uq.edu.au SPPS facilitates the incorporation of unnatural amino acids, post-translational modifications, and structural modifications, which are crucial for designing conotoxin analogs with altered properties. uq.edu.au

The process typically involves the stepwise coupling of protected amino acids to a growing peptide chain anchored to a resin, starting from the C-terminus. google.com Fmoc-based SPPS is a commonly used strategy for synthesizing α-conotoxins. uq.edu.aumdpi.commdpi.com After the linear peptide chain is assembled, it is cleaved from the resin, usually under acidic conditions. boisestate.edu The cleaved linear peptide, containing cysteine residues with protected or unprotected thiol groups, is then subjected to oxidative folding to form the native disulfide bonds. boisestate.edu

While SPPS offers significant advantages in terms of speed and yield compared to isolation from natural sources, the synthesis of disulfide-rich peptides like α-conotoxins is complicated by the potential formation of multiple disulfide bond isomers during the folding process. springernature.comnih.gov Efficient folding methods are necessary to achieve high yields of the pharmacologically active native isomer. springernature.com

Strategies for Directed Oxidative Folding and Disulfide Bond Formation

Oxidative folding is a critical step in the synthesis of conotoxins, where the linear peptide chain folds into its correct three-dimensional structure stabilized by disulfide bonds. For peptides with multiple cysteine residues, achieving the native disulfide connectivity can be challenging due to the possibility of forming various non-native isomers. springernature.commdpi.com Different strategies have been developed to direct this process and favor the formation of the desired disulfide bridges.

Chemical Oxidation Techniques

Chemical oxidation is a common method for inducing disulfide bond formation in synthetic peptides. This typically involves exposing the reduced linear peptide to an oxidizing agent in a controlled environment. Various chemical reagents and conditions can be employed to facilitate oxidative folding.

One widely adopted approach utilizes a mixture of reduced and oxidized glutathione (B108866) (GSH/GSSG) in a buffered aqueous environment. mdpi.comrsc.org These conditions are designed to mimic the physiological environment where disulfide bonds are formed in vivo and can favor the formation of thermodynamically stable folded proteins and cysteine-rich peptides. rsc.org Free random oxidation methods, where all cysteine thiols are allowed to react simultaneously, are the simplest approach for peptides with multiple disulfide bonds, potentially yielding high amounts of the desired isomer depending on the peptide sequence. mdpi.com However, this method may require further characterization to confirm the disulfide bonding linkage. mdpi.com

Other chemical oxidation techniques may involve the use of specific protecting groups on cysteine residues that are selectively removed to direct disulfide bond formation in a stepwise manner. mdpi.commdpi.com For instance, regioselective approaches using orthogonal thiol-protecting groups like Acm (acetamidomethyl) in combination with Trt (trityl) or tBu (tert-butyl), or the more recently introduced Allocam (allyloxycarbonylaminomethyl), allow for the controlled formation of individual disulfide bonds. uq.edu.aumdpi.commdpi.com Iodine oxidation is often used to remove Acm protecting groups, facilitating disulfide bond formation between the deprotected cysteine residues. mdpi.com

Immobilized disulfide reagents, such as CLEAR-OX™ resin, have also been explored for oxidative folding. researchgate.net In this method, the reduced peptide is immobilized on the solid support containing the disulfide reagent, leading to the formation of a peptide-resin disulfide intermediate. researchgate.net Intramolecular disulfide bond formation then releases the folded peptide from the resin. researchgate.net This strategy can potentially improve folding efficiency, especially at higher peptide concentrations. researchgate.net

Selenocysteine-Directed Folding for Regioselective Control

The incorporation of selenocysteine (B57510) (Sec) residues into peptide sequences has emerged as a powerful strategy for directing oxidative folding and achieving regioselective disulfide bond formation. acs.orgnih.govacs.orgnih.gov Selenocysteine contains a selenium atom instead of sulfur in its side chain, and selenol groups (-SeH) are more acidic and less prone to oxidation than thiol groups (-SH). However, diselenide bonds (-Se-Se-) are more easily formed than disulfide bonds (-S-S-).

By strategically replacing specific cysteine pairs with selenocysteine pairs, researchers can chemically direct the formation of diselenide bonds, which then guide the subsequent formation of disulfide bonds. acs.orgnih.govnih.gov This approach reduces the number of possible disulfide isomers and enhances folding efficiency, particularly for peptides with multiple disulfide bonds that are difficult to fold efficiently using conventional methods. researchgate.netacs.orgnih.gov

Studies have shown that selenocysteine-directed oxidative folding can lead to significantly faster folding rates and higher yields of the desired native conformation compared to wild-type peptides. nih.govacs.org This methodology has been successfully applied to various conotoxins, including α-, μ-, and ω-conotoxins. nih.govacs.org The resulting selenoconotoxins often exhibit similar or improved potency and enhanced stability compared to their native counterparts. acs.orgnih.gov

Design and Synthesis of α-Conotoxin Analogs and Mimetics

The design and synthesis of α-conotoxin analogs and mimetics are crucial for understanding structure-activity relationships, improving pharmacological properties, and developing novel therapeutic leads. mdpi.commdpi.comnih.gov Various strategies are employed to modify the native conotoxin sequence and structure while aiming to retain or enhance desired biological activities, such as receptor affinity and selectivity, and improve stability. springernature.comnih.govmdpi.compublish.csiro.au

Alanine (B10760859) Scanning and Site-Directed Mutagenesis Analogs

Alanine scanning mutagenesis is a widely used technique to identify the critical amino acid residues involved in the binding and activity of α-conotoxins. mdpi.commendeley.comuq.edu.aunih.gov This method involves systematically replacing individual amino acid residues in the peptide sequence with alanine. By assessing the change in activity of the alanine-substituted analog compared to the native peptide, researchers can determine the importance of the original residue for receptor interaction. mdpi.commendeley.comnih.gov

Site-directed mutagenesis, a broader approach, involves replacing specific amino acid residues with other natural or non-natural amino acids. mdpi.comuq.edu.aumdpi.com This allows for more subtle probing of ligand-receptor interactions and can be used to alter the affinity and selectivity of the conotoxin for particular nAChR subtypes. mdpi.commendeley.commdpi.com Studies using alanine scanning and site-directed mutagenesis on various α-conotoxins, such as α-conotoxin GI, RegIIA, and GID, have successfully identified key residues that contribute to their potency and selectivity at different nAChR subtypes. mendeley.comuq.edu.aunih.govmdpi.com For example, alanine scanning of α-conotoxin GI revealed residues crucial for activity at the muscle acetylcholine (B1216132) receptor. nih.gov Similarly, mutagenesis studies on α-conotoxin RegIIA identified residues in loop1 and loop2 that influence its selectivity towards different nAChR subtypes. mendeley.commdpi.com

Combinatorial methods, such as positional scanning synthetic combinatorial libraries (PS-SCLs), offer a high-throughput strategy to synthesize and screen large numbers of α-conotoxin analogs with multiple site mutations, facilitating the identification of sequences with enhanced activity or selectivity. mdpi.com

Disulfide Bond Surrogates (e.g., Triazole, Thioether, Lactam Bridges)

Disulfide bonds provide structural stability to conotoxins but can be susceptible to reduction and scrambling in biological environments, limiting their therapeutic applicability. springernature.comuq.edu.aunih.govacs.org Replacing disulfide bonds with stable isosteres or surrogates is a strategy to improve the biochemical stability of conotoxin analogs. springernature.comuq.edu.aunih.govresearchgate.net

Various types of disulfide bond surrogates have been explored, including triazole, thioether, and lactam bridges. uq.edu.aunih.govmendeley.comresearchgate.netnih.gov

Triazole Bridges: 1,2,3-triazole rings, typically formed by copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be used as stable and rigid disulfide surrogates. uq.edu.auresearchgate.net This replacement strategy has been applied to conotoxins, and triazole-containing analogs have shown improved plasma stability and resistance to reduction while retaining biological activity. uq.edu.auresearchgate.net

Thioether Bridges: Thioether linkages (-C-S-C-) are another type of disulfide bond surrogate that can enhance the stability of peptides. uq.edu.auacs.orgresearchgate.netresearchgate.net While offering improved redox stability, the synthesis of thioether bridges can be more challenging compared to other replacement strategies. nih.gov Diaminodiacid-based SPPS strategies have been developed for synthesizing peptides with thioether bridges as disulfide bond mimics. researchgate.net

Lactam Bridges: Lactam bridges, formed by the cyclization of a peptide chain through an amide bond between a side chain carboxyl group and a side chain amino group, can also be used to constrain peptide conformation and mimic the structural role of disulfide bonds. uq.edu.aunih.gov Lactam bridges have been used to stabilize secondary structures like α-helices and β-turns and can influence the activity and affinity of conotoxin analogs. nih.govmdpi.com

The choice of disulfide bond surrogate and its position within the peptide sequence can significantly impact the analog's structure, stability, and biological activity. uq.edu.aunih.gov

Cyclization Strategies for Enhanced Stability and Activity

Cyclization is a widely used strategy to enhance the stability of peptides by reducing their susceptibility to proteolytic degradation and constraining their conformational flexibility. This approach has been successfully applied to several α-conotoxins to improve their biopharmaceutical properties pnas.orguq.edu.auspringernature.commdpi.comhilarispublisher.com. By joining the N- and C-termini or incorporating lactam bridges or other linkages, cyclic α-conotoxin analogs can exhibit increased resistance to proteases and potentially improved bioavailability compared to their linear counterparts pnas.orguq.edu.aumdpi.comhilarispublisher.com.

Studies on α-conotoxin MII have demonstrated that backbone cyclization using various linkers can engineer peptides that retain full activity while showing significantly improved resistance to proteolytic degradation pnas.orguq.edu.au. A cyclic MII analogue with a seven-residue linker joining the N and C termini was reported to be as active and selective as the native peptide for neuronal nAChR subtypes and showed improved resistance to proteolysis in human plasma pnas.orguq.edu.au. Similarly, cyclization of α-conotoxin RgIA using peptidic linkers ranging from three to seven residues improved its stability in human serum and, in the case of a six-residue linker, enhanced selectivity for the GABA(B) receptor over the α9α10 nAChR nih.gov. N-to-C terminal cyclization has also been applied to α-conotoxins such as AuIB and Vc1.1, leading to increased oral bioavailability and systemic stability mdpi.comhilarispublisher.com. While cyclization generally enhances stability, the effect on activity can vary and depends on the specific conotoxin and the cyclization strategy employed mdpi.com. For instance, a synthetic analog of α-conotoxin GI with both disulfide bonds replaced by a thioether mimetic showed significant decreases in pharmacological activity, highlighting the importance of bond geometry mdpi.com.

Computational Design and Molecular Modeling Approaches

Computational approaches, including molecular modeling and simulations, play a crucial role in the design and optimization of α-conotoxin analogs by providing insights into their structures, dynamics, and interactions with target receptors nih.govdost.gov.phacs.orgresearchgate.netmdpi.commdpi.comnih.govdost.gov.phresearchgate.netnih.govnih.govbmbreports.org. These methods can help predict the effects of amino acid substitutions, guide the design of analogs with desired properties, and elucidate the molecular mechanisms of conotoxin-receptor interactions.

Quantum Chemical Methods for Electronic Structure Analysis

While the search results did not provide specific examples of quantum chemical methods being applied directly to Conotoxin GI or α-conotoxins in the context of design and analysis within the retrieved literature, these methods are generally used in computational chemistry for analyzing the electronic structure of molecules cecam.org. This can include determining properties such as charge distribution, molecular orbitals, and reaction mechanisms, which can be relevant for understanding the behavior and reactivity of peptides. For larger molecular systems, mixed Quantum Chemistry/Molecular Mechanics (QM/MM) approaches can be employed to focus computational effort on specific regions of interest where electronic processes occur cecam.org.

Molecular Docking and Dynamics Simulations with Receptor Homology Models

Molecular docking and molecular dynamics (MD) simulations are widely used computational techniques to study the interactions of α-conotoxins with their target receptors, particularly nAChRs nih.govdost.gov.phacs.orgresearchgate.netmdpi.commdpi.comdost.gov.phresearchgate.netnih.govbmbreports.org. These methods often utilize homology models of receptors when high-resolution experimental structures are not available acs.orgmdpi.combmbreports.orgmdpi.com.

Molecular docking predicts the preferred binding orientation and pose of a conotoxin within the receptor binding site, providing insights into key interacting residues dost.gov.phacs.orgmdpi.commdpi.comnih.govbmbreports.orgmdpi.comresearchgate.net. For example, molecular docking studies have been performed to investigate the interactions of various α-conotoxins, including PnIA, PnIB, and LoIA, with nAChR subtypes like α7 and α3β2 dost.gov.ph. Molecular docking of α-conotoxin RegIIA to homology models of human α3β2 and α3β4 nAChRs helped identify residues in RegIIA's loop II that form non-conserved interactions influencing subtype selectivity acs.org. Molecular docking has also been used to study the binding of α-conotoxin GIC with the α3β2 neuronal nAChR, providing a structural basis for its discriminatory ability between α3β2 and α3β4 subtypes bmbreports.orguniroma2.it.

Molecular dynamics simulations extend docking studies by simulating the dynamic behavior of the conotoxin-receptor complex over time, allowing for the analysis of complex stability, conformational changes, and the strength of interactions nih.govacs.orgresearchgate.netmdpi.commdpi.comresearchgate.netnih.govbmbreports.orgmdpi.complos.orgacs.org. These simulations can refine initial docking poses and provide a more realistic representation of the binding event mdpi.complos.org. For α-conotoxin GI, molecular dynamics simulations have been used in conjunction with homology models of muscle-type nAChRs (α1β1δε) to clarify the molecular mechanism of interaction. These simulations suggested that loop 2 of GI significantly affects the interaction with the α1β1δε nAChR, and Tyr11 of GI is a critical residue interacting with hydrophobic amino acids of the δ subunit mdpi.com. Molecular dynamics simulations have also been used to confirm the dynamic stability of computationally generated conotoxin sequences in complex with their targets, including nAChRs nih.gov. Combining methods like FoldX with molecular dynamics simulations has shown predictive power for mutational energies in α-conotoxins interacting with nAChRs, facilitating the design of mutants with improved properties nih.govresearchgate.net.

Research Applications and Tools in Neuropharmacology and Structural Biology

Molecular Probes for Ion Channels and Receptors

Conotoxins exert their biological effects by binding to various receptors or ion channels in the nervous system, modulating the transmission of neural signals and neuronal excitability. nih.gov This selective interaction makes them widely used pharmacological tools in research related to disease treatment. nih.gov Conotoxins are known to target a diverse range of membrane proteins, including ion channels, membrane receptors, and transporters. nih.gov

Elucidation of nAChR Subtype Function and Structure

Alpha-conotoxins, a family to which Conotoxin GII belongs, are particularly noted for their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govkau.edu.sa They act as competitive antagonists, binding to nAChRs and inhibiting their function. uniprot.org This specific binding allows researchers to distinguish between different nAChR subtypes and study their structure and physiological functions. researchgate.net

Alpha-conotoxin GI (a closely related conotoxin often studied alongside or in comparison to GII) is a 13-amino acid peptide with two disulfide bridges that acts as a competitive antagonist of the muscle-type nAChR. rsc.orglatoxan.com It is used as a pharmacological tool for receptor characterisation due to its selectivity. rsc.org Specifically, alpha-conotoxin GI can distinguish between the two agonist sites on the muscle-type nAChR, binding much more tightly to the α/δ site than to the α/γ site (with the exception of Torpedo receptors where the reverse is true). latoxan.com This differential binding provides insights into the structural determinants of nAChR function. Studies comparing the binding of different alpha-conotoxins, such as GI and SI, to the muscle subtype of nAChRs have helped elucidate these determinants. latoxan.com

The structure of alpha-conotoxin GI consists of 13 amino acid residues with disulfide bonds formed between Cys2-Cys7 and Cys3-Cys13. kau.edu.sacanterbury.ac.uk It targets the muscle nAChR subtype and has a characteristic consensus sequence. kau.edu.sa Structural studies, including NMR spectroscopy, provide insights into the role of specific residues in nAChR binding and biological activity. nih.gov The structural elucidation of conotoxins bound to their target receptors can provide details about their binding interactions, assisting in the rational design of novel variants with higher specificity and selectivity for various receptor subtypes. kau.edu.sa

Different subclasses of alpha-conotoxins, often categorized by the number of amino acids between conserved cysteine residues (m/n framework), exhibit different receptor subtype selectivity. For example, 3/5 conotoxins like GI typically block muscle-type nAChRs, while other frameworks (e.g., 4/3, 4/4, 4/5, 4/6, and 4/7) typically interact with neuronal-type nAChRs. vliz.be

Studying Neurotransmission and Neuronal Excitability

By targeting specific ion channels and receptors, conotoxins regulate neurotransmission and cellular functions, advancing the study of neural signaling and circuits. nih.gov Conotoxins, through their binding to ion channels on neuronal membranes, precisely regulate neuronal excitability, neurotransmitter release, and membrane potential changes. nih.gov This capability positions them as powerful tools for investigating neuroelectrophysiology, signal transduction, and neural circuits. nih.gov

Alpha-conotoxins, by targeting nAChRs, influence neurotransmitter release and neuronal plasticity. nih.gov The ability of conotoxins to selectively modulate inter-neuronal communication and enhance synaptic function highlights their potential in studying neurological disorders. nih.gov For instance, alpha-conotoxin AuIB is valuable in studying neurotransmission and related processes by affecting neuronal excitability. alfa-chemistry.com

Contributions to Understanding Protein Folding and Evolution

Conotoxins have served as valuable models for studying protein folding, particularly the oxidative folding of disulfide-rich peptides. researchgate.netacs.org The presence of multiple intramolecular disulfide bonds in native conotoxins, despite their expression in the cone snail venom duct, suggests the evolution of specific oxidative folding machinery. researchgate.netacs.org Researchers have investigated the folding machinery of conotoxins, identifying components such as protein disulfide isomerase (PDI) and peptidylprolyl cis-trans isomerase (PPI). researchgate.netacs.org

Studies on the oxidative folding of conotoxins, like alpha-conotoxin ImI, have provided insights into the role of specific residues and enzymes in this process. researchgate.net The evolution of short redox conopeptides that catalyze the formation of native disulfide bonds has also been characterized. acs.org Conotoxins represent a promising tool for studying the impact of disulfide bonds on the folding process due to their size and high disulfide bond content. acs.org Molecular dynamics simulations have been used to investigate the conformations of conotoxins during folding and the contribution of disulfide bonds to structural stability. acs.org

Conotoxins also contribute to understanding molecular evolution. Their diverse structures and functions across different Conus species, often targeting similar pharmacological targets, provide insights into the evolutionary processes that drive the diversification of venom peptides. nih.govuq.edu.au The classification of conotoxins into gene superfamilies based on signal sequence similarity helps explore their evolutionary relationships. uq.edu.au

Development of Advanced Research Methodologies (e.g., High-Throughput Screening)

The increasing diversity and functional complexity of conotoxins have necessitated the adoption of advanced research methodologies, including high-throughput screening (HTS). mdpi.com Traditional chemical separation methods faced limitations in terms of time and sample volume for screening large numbers of toxins. mdpi.com Modern approaches have shifted towards high-throughput genomic and transcriptomic technologies to efficiently discover and identify conotoxins. mdpi.comresearchgate.net

Advanced sequencing techniques and bioinformatics tools have reduced the need for extensive toxin separation from venom and can reveal thousands of previously unknown venom peptide sequences. mdpi.comresearchgate.net Computational approaches, such as molecular docking and molecular dynamics simulations, are also making essential contributions to conotoxin research and can be used for high-throughput drug screening. nih.govmdpi.com

Synthetic methodologies have also been developed to accelerate the production of conotoxins and their analogs for structure-activity relationship studies and the development of potent and selective ligands. nih.gov High-throughput synthetic methods promise access to a larger number of conotoxin analogs in a shorter timeframe. nih.gov As more HTS assays become available for various receptor subtypes, combinatorial libraries of conotoxins are expected to be used more widely in structure-activity relationship studies. nih.gov

Bioinformatics and Computational Approaches in α Conotoxin Research

Conotoxin Databases and Data Curation (e.g., ConoServer)

Specialized databases are crucial for organizing the growing amount of conotoxin data. ConoServer (https://www.conoserver.org/) is a prominent example, serving as a curated repository for conopeptide sequences and structures oup.compagbiomics.comnih.govresearchgate.net. It integrates data from public databases like GenBank, SwissProt, and the Protein Data Bank, along with information from scientific literature oup.compagbiomics.comresearchgate.net.

ConoServer provides standardized annotations and classifies conotoxins based on gene superfamilies, cysteine frameworks, and pharmacological families mdpi.comoup.comnih.govnih.gov. As of December 1, 2024, ConoServer contained a significant number of entries, including nucleotide sequences, protein sequences (prepro, mature, and synthetic), and 3D structures mdpi.com. This wealth of curated data, including sequence annotations and classifications, is essential for training machine learning models used in peptide sequence analysis mdpi.com.

Data curation in databases like ConoServer involves manual annotation, identification of gene superfamilies and cysteine frameworks, mapping of mature peptides, and recording of post-translational modifications pagbiomics.com. Despite being comprehensive, challenges can arise in data handling and interoperability for downstream analyses pagbiomics.com. Tools like ConoServerParser have been developed to facilitate filtering, exploring, and exporting data from ConoServer pagbiomics.com.

Sequence Analysis and Classification Algorithms (e.g., Profile Hidden Markov Models)

Sequence analysis and classification are fundamental steps in understanding conotoxin diversity and function mdpi.com. Computational methods are employed to identify new conotoxins and assign them to existing superfamilies and families nih.govmdpi.com.

Profile Hidden Markov Models (pHMMs) are statistical models widely used in conotoxin research for capturing position-specific information and identifying conserved and variable regions within sequences mdpi.comnih.gov. pHMMs provide a probabilistic framework for sequence comparison and are effective in detecting distantly related sequences nih.gov. Tools like ConoDictor and ConoSorter utilize pHMMs for the identification and classification of conotoxin precursors and mature peptides mdpi.comoup.com.

Conotoxin classification is primarily based on the similarity of their signal peptide sequences, cysteine arrangements, and pharmacological targets mdpi.comnih.govnih.gov. Algorithms based on pHMMs have been developed to predict and classify conotoxin superfamilies and families, aiding in the discovery of new conotoxins from genomic or transcriptomic data mdpi.comnih.govmdpi.com.

Machine Learning and Deep Learning Applications in Conotoxin Studies

Machine learning (ML) and deep learning (DL) techniques have become increasingly effective in conotoxin research, overcoming some limitations of traditional experimental methods mdpi.comnih.govresearchgate.net. These approaches enable researchers to predict conotoxin functions, identify potential receptor targets, and design novel peptide sequences mdpi.comnih.gov.

ML methods are employed in the identification and classification of conotoxins using various sequence-based features such as amino acid composition, n-mer amino acid composition, pseudo-amino acid composition (PseAAC), and position-specific scoring matrices (PSSM) mdpi.comnih.govresearchgate.net. Support Vector Machines (SVM) are a common ML algorithm used for conotoxin classification nih.govnih.govresearchgate.net.

Deep learning frameworks, such as ConoDL, are being developed for the rapid generation and prediction of conotoxins researchgate.netbiorxiv.org. These models leverage large-scale data and advanced architectures like Transformer networks and Wasserstein autoencoders to generate novel toxin molecules and filter artificial sequences researchgate.netbiorxiv.org. Protein language models, like ProtGPT2, fine-tuned with conotoxin data, are also being used for sequence generation mdpi.com.

Functional Prediction and Classification

Machine learning techniques are applied to predict the functions and classifications of conotoxins based on their sequences and other features mdpi.comresearchgate.netmdpi.com. This includes predicting their gene superfamily, pharmacological family, and target ion channels or receptors mdpi.comresearchgate.netmdpi.commdpi.com.

Various ML models and feature sets have been evaluated for conotoxin classification and target prediction. For instance, models using a combination of sequence features and techniques like the Synthetic Minority Oversampling Technique (SMOTE)-Tomek for handling imbalanced datasets have shown high accuracy in predicting alpha, mu, and omega conotoxin classes, as well as predicting conotoxins that bind to nAChRs researchgate.netmdpi.comnih.gov.

Data Table: Performance of a Machine Learning Model in Conotoxin Class Prediction mdpi.comnih.gov

| Conotoxin Class | Overall Accuracy (OA) | Average Accuracy (AA) | F1 Score | Sensitivity |

| Alpha, Mu, Omega | 95.95% | 93.04% | 0.959 | Alpha: 98.98%, Mu: 89.66%, Omega: 90.48% |

Data Table: Performance of a Machine Learning Model in nAChR Binding Prediction mdpi.comnih.gov

| Prediction Target | Overall Accuracy (OA) | Average Accuracy (AA) | F1 Score | Sensitivity |

| Binds to nAChRs | 91.3% | 91.32% | 0.9131 | Binds: 91.46%, Does not bind: 91.18% |

These studies demonstrate the potential of ML in accurately predicting conotoxin properties and targets, which can guide further experimental research researchgate.netmdpi.comresearchgate.net.

De Novo Peptide Design

Computational approaches, particularly those involving machine learning and deep learning, are being explored for the de novo design of conotoxins with desired properties mdpi.comnih.govresearchgate.netarxiv.org. This aims to generate novel peptide sequences with improved affinity, selectivity, or stability mdpi.comarxiv.org.

Deep learning frameworks are being developed to generate artificial conotoxin sequences that mimic the characteristics of natural conotoxins researchgate.netbiorxiv.org. Models like ConoGen, part of the ConoDL framework, utilize techniques such as transfer learning and large language models to generate diverse conotoxin variants, including those with novel cysteine scaffolds researchgate.netbiorxiv.org. Another framework, CreoPep, a deep learning-based conditional generative model, leverages evolutionary information and integrates masked language modeling with a progressive masking scheme to design target-specific peptide mutants with high affinity arxiv.orgresearchgate.net.

Computational design methods, often combined with energy calculations and molecular dynamics simulations, are used to predict the effects of mutations on conotoxin binding affinity and to design variants with improved pharmacological properties mdpi.comresearchgate.net.

In Silico Studies of Toxin-Channel/Receptor Interactions

Computational methods are extensively used to study the interactions between conotoxins and their targets, such as ion channels and receptors, at a molecular level nih.govresearchgate.netmdpi.commdpi.comnih.govuq.edu.au. These in silico studies provide insights into binding modes, mechanisms of selectivity, and the key residues involved in the interactions nih.govmdpi.comnih.gov.

Molecular docking and molecular dynamics (MD) simulations are key computational techniques employed in this area mdpi.comnih.gov. Docking studies predict the binding poses and affinities of conotoxins to their target receptors nih.govmdpi.comnih.gov. MD simulations provide information about the dynamic behavior of the toxin-receptor complex and can be used to refine binding poses and calculate binding free energies mdpi.comnih.gov.

These methods have been applied to study the interactions of various alpha-conotoxins with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) nih.govresearchgate.netplos.org. Homology models of nAChR binding domains are built and used for docking alpha-conotoxins nih.gov. Computational scanning and energy calculations can help explain experimental observations regarding the effects of mutations on binding affinity researchgate.netplos.org.

Studies on other conotoxin classes, such as mu-conotoxins interacting with voltage-gated sodium channels, also utilize docking and MD simulations to understand binding orientation and identify key interacting residues mdpi.comtandfonline.com. These in silico approaches complement experimental studies and aid in the rational design of conotoxin-based ligands with improved selectivity nih.govresearchgate.net.

Evolutionary Biology of α Conotoxins

Mechanisms of Gene Evolution (e.g., Accelerated Evolution, Gene Duplication, Diversifying Selection)

The extraordinary diversity of conotoxins is primarily driven by accelerated evolution, gene duplication, and diversifying selection acting on conotoxin genes oup.comresearchgate.netnih.govnih.govnih.gov. Gene duplication provides the raw material for evolutionary innovation, creating redundant gene copies that can then evolve new functions without compromising the original function oup.comnih.gov. This process is particularly extensive and continuous in conotoxin gene families, with rates of gene turnover estimated to be significantly higher than in many other multigene families nih.gov.

Following duplication, diversifying selection, also known as positive selection, plays a crucial role in the rapid divergence of conotoxin sequences oup.comresearchgate.netnih.gov. This type of selection favors the accumulation of mutations that alter the amino acid sequence, particularly in regions of the peptide that interact with their molecular targets, such as nAChRs nih.govresearchgate.net. Analysis of conotoxin genes has revealed high rates of non-synonymous substitutions (dN) compared to synonymous substitutions (dS), indicated by high dN/dS ratios, which is a hallmark of positive selection nih.govsi.edu. This accelerated rate of sequence evolution, coupled with gene duplication, allows for the rapid generation of novel conotoxin variants with altered target specificity and potency oup.comnih.gov.

Studies on the A-superfamily of conotoxin genes, which includes α-conotoxins, have demonstrated that extensive and continuous gene duplication facilitates rapid evolution and contributes to the drastic divergence in venom compositions among closely related Conus species oup.comnih.gov. This rapid evolution is thought to be an evolutionary response to predator-prey interactions, where the constant need to adapt to the target receptors of different prey drives the diversification of venom peptides nih.govoup.com.

Hypervariability of Mature Peptide Sequences and Functional Diversity

A striking characteristic of α-conotoxins is the hypervariability of their mature peptide sequences kau.edu.sanih.govvliz.be. While the signal sequences of conotoxin precursors are relatively conserved, the mature peptide regions exhibit considerable variation kau.edu.safrontiersin.org. This sequence diversity is observed both between and within Conus species kau.edu.sa.

This hypervariability directly contributes to the functional diversity of α-conotoxins. Even small differences in amino acid sequence can lead to significant changes in the peptide's three-dimensional structure and its interaction with target receptors nih.gov. α-conotoxins, despite sharing a characteristic cysteine framework (typically -CC-C-C- with disulfide bonds between Cys1-Cys3 and Cys2-Cys4, although variations exist), exhibit diverse pharmacological profiles, selectively targeting different subtypes of neuronal and muscle nAChRs kau.edu.sanih.govnih.govnih.gov. For example, α-conotoxin GI is a competitive antagonist with high selectivity for the muscle-type nAChR, particularly the α/δ subunit binding site nih.govglpbio.com.

The hypervariability is particularly pronounced in certain regions of the peptide sequence, often corresponding to loop regions that are involved in receptor binding nih.gov. Mutational analysis of these hypervariable regions has been instrumental in understanding the structure-activity relationships of α-conotoxins and their selective interactions with nAChR subtypes nih.gov. This molecular diversity allows cone snails to produce a complex cocktail of toxins, each optimized to target specific components of their prey's nervous system, leading to rapid paralysis kau.edu.sanih.gov.

Ecological Context of Venom Evolution

The evolution of conotoxin diversity is intimately linked to the ecological interactions of cone snails, particularly predator-prey relationships nih.govresearchgate.netoup.comnih.gov. Cone snails are predatory marine gastropods that use their venom to capture prey, which can include fish, molluscs, or worms, and for defense kau.edu.sanih.gov. The selective pressures imposed by different prey types have driven the diversification of conotoxin arsenals researchgate.netoup.com.

The venom of each Conus species is a complex mixture of 50 to 200 distinct, biologically active peptides, with each species possessing a unique venom composition kau.edu.sanih.gov. This interspecific variation in venom composition is thought to be a direct consequence of adaptation to different prey species with distinct sets of target receptors researchgate.netoup.com. For instance, the defensive venom of the Rhizoconus subgenus, which primarily hunts worms, is unusually simple and dominated by αD-conotoxins, in contrast to the more complex defensive venoms of mollusc- and fish-hunting species nih.gov.

The rapid evolution and diversification of conotoxins allow cone snails to adapt their venom to overcome the resistance mechanisms of their prey nih.govoup.com. This ongoing evolutionary arms race between predator and prey, where cone snails evolve novel toxins and prey evolve altered receptors, is a significant driver of the accelerated evolution and hypervariability observed in conotoxin genes and peptides nih.govoup.comresearchgate.net. The ability to rapidly generate functionally diverse toxins through mechanisms like gene duplication and diversifying selection provides cone snails with a significant evolutionary advantage in their specific ecological niches nih.govoup.comnih.gov.

Q & A

Q. What established methodologies are recommended for isolating and purifying Conotoxin GII from Conus species?

this compound isolation typically involves dissecting venom ducts from Conus geographus snails, followed by venom extraction via milking or homogenization. Purification employs reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry for peptide identification . For reproducibility, document buffer compositions, gradient conditions, and column specifications. Structural validation requires nuclear magnetic resonance (NMR) or X-ray crystallography, with purity assessed via MALDI-TOF .

Q. How should researchers design experiments to confirm this compound’s specificity for α3β4 nicotinic acetylcholine receptors (nAChRs)?

Use competitive binding assays with radiolabeled α-conotoxins (e.g., α-conotoxin MII) in HEK293 cells expressing α3β4 nAChRs. Include controls with non-target receptors (e.g., α4β2 or muscle-type nAChRs) to assess cross-reactivity. Dose-response curves (IC₅₀ values) and Schild regression analysis can quantify potency and selectivity. Validate results with patch-clamp electrophysiology to confirm functional inhibition .

Q. What are the best practices for synthesizing this compound analogs to study structure-activity relationships (SAR)?

Solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry is standard. Optimize disulfide bond formation using orthogonal protecting groups (e.g., Trt for Cys1 and Cys3, Acm for Cys2 and Cys4). Validate folding via circular dichroism (CD) spectroscopy and compare activity profiles using electrophysiology or calcium flux assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound across studies?

Discrepancies often arise from differences in receptor subunit composition, assay temperature, or buffer ionic strength. Conduct a meta-analysis of published data to identify confounding variables. Reproduce experiments under standardized conditions (e.g., 25°C, physiological pH) and use internal controls (e.g., α-conotoxin ImI as a benchmark). Statistical tools like ANOVA can assess inter-study variability .

Q. What in vivo models are appropriate for evaluating this compound’s analgesic efficacy and toxicity?

Rodent models (e.g., chronic constriction injury for neuropathic pain) are preferred. Administer this compound via intrathecal or intravenous routes and measure pain thresholds using von Frey filaments or hot-plate tests. Monitor cardiotoxicity via ECG (prolonged QRS intervals indicate nAChR off-target effects). Include sham-operated controls and blinded experimenters to reduce bias .

Q. How can computational approaches predict this compound’s interactions with novel nAChR isoforms?

Molecular dynamics (MD) simulations using GROMACS or AMBER can model toxin-receptor docking. Generate homology models for understudied nAChR isoforms (e.g., α5-containing subtypes) using SWISS-MODEL. Validate predictions with mutagenesis (e.g., alanine scanning of receptor binding pockets) and correlate with experimental IC₅₀ shifts .

Q. What strategies optimize this compound’s stability in physiological environments for therapeutic development?

Cyclization via head-to-tail peptide ligation or non-natural amino acids (e.g., D-proline) enhances proteolytic resistance. Assess stability in human serum via HPLC quantification over 24 hours. For in vivo applications, encapsulate in liposomes or PEGylate to extend half-life .

Q. How should researchers address ethical concerns when using Conus species for toxin extraction?

Follow IUCN guidelines for sustainable harvesting and prioritize transcriptome-based synthetic production to reduce ecological impact. For field studies, obtain permits from local authorities (e.g., CITES) and document species identification via mitochondrial DNA barcoding .

Methodological Considerations

- Data Contradiction Analysis : Use systematic reviews (PRISMA guidelines) to aggregate findings and identify methodological heterogeneity. Apply funnel plots to detect publication bias .

- Experimental Replication : Share detailed protocols via platforms like Protocols.io and include raw data in supplementary materials (e.g., electrophysiology traces, chromatograms) .

- Literature Review : Leverage PubMed, Google Scholar, and specialized databases (e.g., ConoServer) with search strings like “this compound AND (nAChR OR analgesia)” .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.